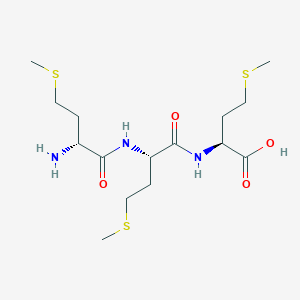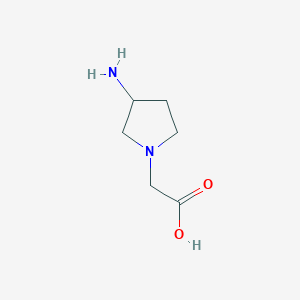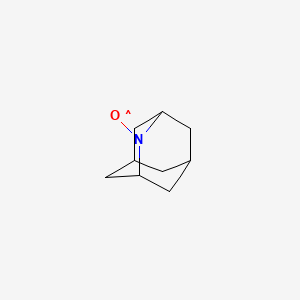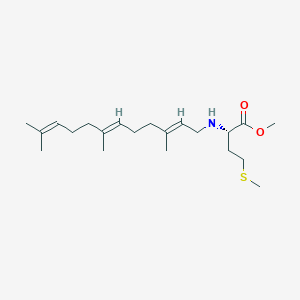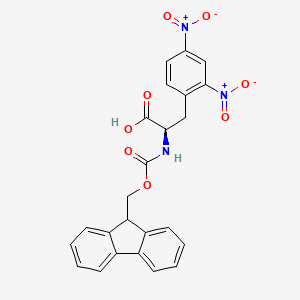![molecular formula C12H10FNOS B1438428 N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine CAS No. 1118787-05-5](/img/structure/B1438428.png)
N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine
Vue d'ensemble
Description
“N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine” is a chemical compound with the CAS Number: 1118787-05-5 . It has a molecular weight of 235.28 . The IUPAC name for this compound is (1E)-1-[5-(4-fluorophenyl)-2-thienyl]ethanone oxime .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10FNOS/c1-8(14-15)11-6-7-12(16-11)9-2-4-10(13)5-3-9/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the web search results.Applications De Recherche Scientifique
Bioactivation of CB 1954
This study reveals that the hydroxylamine derivative of CB 1954, formed by the bioreduction of CB 1954, is highly cytotoxic due to its ability to form DNA-DNA interstrand crosslinks in cells. This finding highlights the unique reactivity of hydroxylamine compounds in cellular environments (Knox, Friedlos, Marchbank, & Roberts, 1991).
Neurokinin-1 Receptor Antagonist
Research here presents a neurokinin-1 receptor antagonist with high water solubility, demonstrating efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Crystal Structure of Thiophene Compounds
This study reports on the crystal structure of a thiophene compound, highlighting its broad spectrum of biological activities and applications in material science and pharmaceuticals (Nagaraju et al., 2018).
Synthesis of N‐[1‐(4‐(4‐fluorophenyl)‐2,6‐dioxocyclohexylidene)ethyl] (Fde)‐protected amino acids
This research developed Fde protected amino acids for solid-phase peptide synthesis, monitored by gel-phase 19F NMR spectroscopy. The protective group could be cleaved with specific solutions, indicating potential applications in peptide synthesis (Pudelko, Qian, & Elofsson, 2009).
Synthesis of Fluorescent Probes for β-Amyloid
A novel fluorescent probe for β-amyloids was synthesized, showing high binding affinities toward Aβ aggregates. This research provides a potential tool for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Localization of Alzheimer's Disease Markers in Living Patients
This study used a novel technique with a radiofluorinated derivative to localize and measure the load of neurofibrillary tangles and beta-amyloid senile plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Propriétés
IUPAC Name |
(NE)-N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-8(14-15)11-6-7-12(16-11)9-2-4-10(13)5-3-9/h2-7,15H,1H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKUFFFZIMRMGB-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(S1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



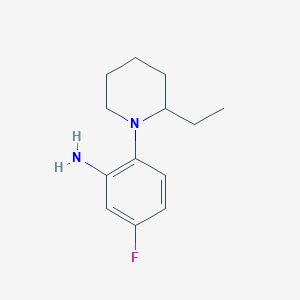
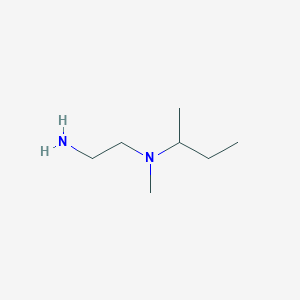
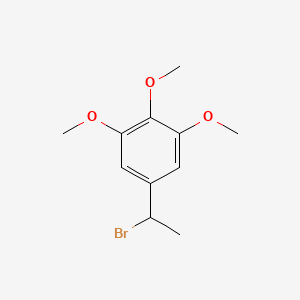

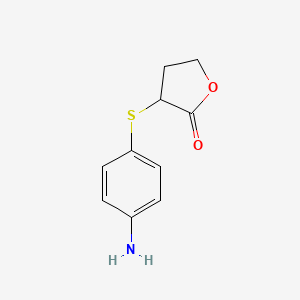
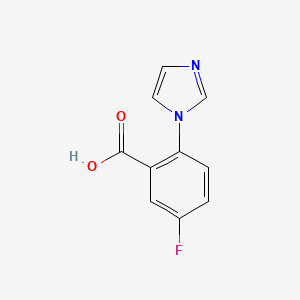
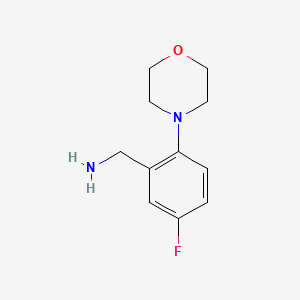
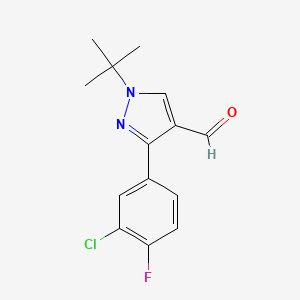
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)
